1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride
Overview
Description
1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride is a chemical compound with the molecular formula C13H28Cl2N2 . It falls under a class of compounds that are often used in various scientific and industrial applications.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H28Cl2N2 . The average mass of the molecule is 283.281 Da, and the monoisotopic mass is 282.162964 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C13H28Cl2N2), average mass (283.281 Da), and monoisotopic mass (282.162964 Da) . More specific properties such as melting point, boiling point, and solubility are not provided in the available sources.Scientific Research Applications
Pharmaceutical Significance of Azepane-Based Motifs
Azepane-based compounds, including 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride, demonstrate a broad range of pharmacological properties due to their high structural diversity. These compounds are pivotal in the discovery of new therapeutic agents, with over 20 azepane-based drugs approved by the FDA for treating various diseases. Their applications span across anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, and more. Recent advancements in azepane-based compounds focus on developing less toxic, cost-effective, and highly active analogs. Structure-activity relationship (SAR) and molecular docking studies are crucial for identifying potential bioactive compounds and inspiring new designs for azepane-based drugs (Gao-Feng Zha et al., 2019).
Synthesis and Biological Properties of Azepanes
Research on seven-membered heterocyclic compounds, including azepine, azepanone, and azepane derivatives, has shown significant pharmacological and therapeutic implications. The synthesis and reactions of these compounds, often involving ring expansion of five or six-membered rings, lead to a variety of derivatives with potential biological activities. Despite considerable progress, the biological aspects of these compounds are less explored, indicating a vast area for future research. N-containing seven-membered heterocycles like azepanes hold substantial scope for developing novel therapeutic agents (Manvinder Kaur et al., 2021).
Properties
IUPAC Name |
1-(2-piperidin-2-ylethyl)azepane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-2-6-11-15(10-5-1)12-8-13-7-3-4-9-14-13;;/h13-14H,1-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQVDSZZYHYQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC2CCCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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